molecular formula C6H5ClO2S B2724690 2-(5-Chlorothiophen-3-yl)acetic acid CAS No. 280760-72-7

2-(5-Chlorothiophen-3-yl)acetic acid

Cat. No. B2724690
CAS RN: 280760-72-7
M. Wt: 176.61
InChI Key: PFZQOMLBCHGLQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(5-Chlorothiophen-3-yl)acetic acid” is a chemical compound with the CAS Number: 280760-72-7 . It has a molecular weight of 176.62 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is (5-chloro-3-thienyl)acetic acid . The InChI code is 1S/C6H5ClO2S/c7-5-1-4(3-10-5)2-6(8)9/h1,3H,2H2,(H,8,9) . This indicates that the compound contains carbon, hydrogen, chlorine, oxygen, and sulfur atoms.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 176.62 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

  • Pharmacological Profile : One study described the pharmacological profile of a new pyrrolizine derivative, which is a dual inhibitor of cyclo-oxygenase and 5-lipoxygenase, demonstrating properties like antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activities (Laufer et al., 1994).

  • Cancer Research : Another study identified a compound as a novel apoptosis inducer, showing good activity against several breast and colorectal cancer cell lines. The study highlighted the importance of the substituted five-member ring in the compound for its activity (Han-Zhong Zhang et al., 2005).

  • Solar Cell Applications : In the field of solar cell technology, organic sensitizers including donor, electron-conducting, and anchoring groups were engineered at a molecular level. These sensitizers exhibited high incident photon to current conversion efficiency, highlighting their potential in photovoltaic applications (Sanghoon Kim et al., 2006).

  • Electrochemical Sensors : Research has been conducted on the use of poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) for application in electrochemical hybridization sensors. This study provides insights into the development of sensitive and selective sensors for biological recognition (Jun-Hoe Cha et al., 2003).

  • Fluorescent Chemical Sensors : A study synthesized a compound showing selective fluorescent quenching effects on Co2+ ions, indicating its potential as a Co2+ fluorescent chemical sensor (Li Rui-j, 2013).

  • Electrochromic Materials : Research on the solvent effects in the synthesis of acetic acid modified polyterthiophene showed that the achieved films displayed wonderful electroactivity and prominent redox stability, suggesting applications in electrochromic materials (Youshan Zhang et al., 2016).

Safety and Hazards

This compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Future Directions

While specific future directions for “2-(5-Chlorothiophen-3-yl)acetic acid” are not mentioned in the sources I found, it’s clear that this compound is available for research use . This suggests that it may have potential applications in various scientific studies.

properties

IUPAC Name

2-(5-chlorothiophen-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2S/c7-5-1-4(3-10-5)2-6(8)9/h1,3H,2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZQOMLBCHGLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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